Methyl 3-[(4-nitrobenzoyl)(2-pyridinyl)amino]propanoate is a complex organic compound notable for its potential applications in pharmaceuticals. It features a methyl ester functional group and incorporates a nitrobenzoyl moiety, which is known for its biological activity. The compound's structure suggests it may interact with biological systems, possibly influencing various biochemical pathways.
This compound can be synthesized through various chemical methods, often involving the reaction of specific precursors that include nitrobenzoyl derivatives and pyridine-based amines. It is available from chemical suppliers such as Sigma-Aldrich, which markets it to researchers exploring novel compounds for drug development and other scientific inquiries .
Methyl 3-[(4-nitrobenzoyl)(2-pyridinyl)amino]propanoate falls under the category of organic compounds, specifically within the realm of esters and amines. Its classification as a potential pharmaceutical intermediate highlights its relevance in medicinal chemistry.
The synthesis of methyl 3-[(4-nitrobenzoyl)(2-pyridinyl)amino]propanoate typically involves several steps:
The reactions usually require careful control of temperature and pH to ensure high yields and purity. Solvents such as dichloromethane or toluene are commonly used during the reaction phases, and purification methods may include recrystallization or chromatography to isolate the desired product.
The molecular formula for methyl 3-[(4-nitrobenzoyl)(2-pyridinyl)amino]propanoate is , indicating a complex structure with multiple functional groups. The molecule features:
Methyl 3-[(4-nitrobenzoyl)(2-pyridinyl)amino]propanoate can undergo various chemical reactions typical for esters and amines:
These reactions are often influenced by factors such as solvent choice, temperature, and the presence of catalysts or inhibitors that can either promote or hinder reactivity.
The mechanism of action for methyl 3-[(4-nitrobenzoyl)(2-pyridinyl)amino]propanoate is not fully elucidated but likely involves interaction with specific biological targets due to its structural features:
Research into similar compounds suggests that modifications in the nitrobenzoyl or pyridine components can significantly affect binding affinity and biological efficacy .
Methyl 3-[(4-nitrobenzoyl)(2-pyridinyl)amino]propanoate is typically characterized by:
The compound exhibits stability under normal laboratory conditions but may degrade under extreme pH or temperature conditions. Its reactivity profile indicates potential for various transformations typical of esters and aromatic compounds.
Methyl 3-[(4-nitrobenzoyl)(2-pyridinyl)amino]propanoate has potential applications in:
This compound represents a valuable asset in ongoing research efforts aimed at developing new therapeutic agents and understanding complex biochemical interactions .
Methyl 3-((4-nitrobenzoyl)(pyridin-2-yl)amino)propanoate is a specialized organic compound characterized by a multifunctional structure integrating aromatic, heterocyclic, and ester groups. Its systematic IUPAC name reflects the presence of three key components: a 4-nitrobenzoyl moiety, a 2-pyridinylamino group, and a propanoate ester terminated with a methyl group. The molecular formula is C₁₆H₁₅N₃O₅, with a precise molecular weight of 329.31 g/mol [2] .
The methyl ester (–COOCH₃) enables further derivatization via hydrolysis or transesterification .
Identifiers and Descriptors:
Identifier Type | Value |
---|---|
CAS Registry Number | 326617-58-7 |
SMILES | COC(=O)CCN(C(=O)C1=CC=C(C=C1)N+[O-])C2=CC=CC=N2 |
InChI Key | UQXQCHQAPRYTQB-UHFFFAOYSA-N |
Molecular Weight | 329.31 g/mol |
This compound is structurally analogous to ethyl 3-[[4-(methylamino)-3-nitrobenzoyl]-(2-pyridyl)amino]propanoate (CAS 429659-01-8), differing only in ester alkylation (methyl vs. ethyl) and nitro group positioning [2] .
The discovery of methyl 3-((4-nitrobenzoyl)(pyridin-2-yl)amino)propanoate emerged from efforts to optimize anticoagulant intermediates, particularly for dabigatran etexilate, a direct thrombin inhibitor. Its synthesis was pivotal in addressing limitations of early synthetic routes that relied on heavy-metal catalysts (e.g., Pd/C) under high-pressure hydrogenation [5].
This methyl ester variant offered a safer alternative due to its compatibility with non-catalytic reduction methodologies, such as sodium borohydride/copper sulfate systems [5].
Broader Context of N-Heterocycles:Nitrogen heterocycles, especially pyridine derivatives, dominate >60% of small-molecule pharmaceuticals due to their bioavailability and structural diversity [9]. The pyridine ring in this compound enhances water solubility and provides a metal-coordination site, crucial for binding biological targets like thrombin [9].
This compound exemplifies advanced intermediates designed for efficiency in multistep syntheses. Its functional groups enable two strategic transformations: ester hydrolysis for carboxylate generation and nitro reduction for aniline formation, both critical in constructing active pharmaceutical ingredients (APIs) [5] .
The nitro group is reducible to amino (–NH₂), permitting diazotization or reductive alkylation to form secondary amines [5].
Comparative Advantages in API Synthesis:
Synthetic Route | Catalyst/Reductant | Conditions | Drawbacks | |
---|---|---|---|---|
Catalytic Hydrogenation | Pd/C | High-pressure H₂ | Heavy-metal residues | |
Non-Catalytic Reduction | NaBH₄/CuSO₄ | Ambient pressure | Eco-friendly, scalable | [5] |
A 2013 patent demonstrated its reduction using NaBH₄/CuSO₄ at ambient pressure, achieving higher yields (85–90%) while eliminating palladium contaminants [5]. This method bypasses pressurized equipment, aligning with green chemistry principles.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2